

# Netivudine: A Technical Whitepaper on its Chemical Structure and Properties

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## Compound of Interest

Compound Name: Netivudine

Cat. No.: B1678215

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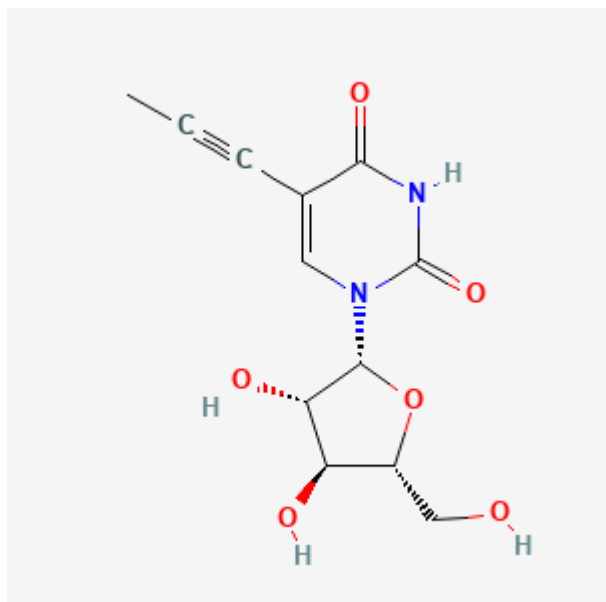
For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Netivudine**, a synthetic pyrimidine nucleoside analogue, has demonstrated potent antiviral activity, primarily against the Varicella-Zoster Virus (VZV). This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, mechanism of action, metabolism, and relevant experimental protocols. The information presented herein is intended to support further research and development of this compound as a therapeutic agent.

## Chemical Structure and Identification

**Netivudine**, chemically known as 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione, is a structural analogue of the natural nucleoside uridine. [1] The key structural feature is the presence of a propynyl group at the C5 position of the pyrimidine ring, which is crucial for its antiviral activity.

Table 1: Chemical Identifiers for **Netivudine**

Identifier	Value
IUPAC Name	1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione
Molecular Formula	C <sub>12</sub> H <sub>14</sub> N <sub>2</sub> O <sub>6</sub>
Molecular Weight	282.25 g/mol
CAS Number	84558-93-0
Canonical SMILES	<chem>CC#CC1=CN(C(=O)NC1=O)[C@H]2O[C@@H](C[C@@H](O)[C@H]2O)O&gt;C@@HO</chem>
InChI	InChI=1S/C12H14N2O6/c1-2-3-6-4-14(12(19)13-10(6)18)11-9(17)8(16)7(5-15)20-11/h4,7-9,11,15-17H,5H2,1H3,(H,13,18,19)/t7-,8-,9+,11-/m1/s1
InChIKey	QLOCVMVCRJOTTM-SDNRWEOFSA-N

## Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for some of **Netivudine**'s properties are not readily available in the public domain, predicted values and data from related compounds provide valuable insights.

Table 2: Physicochemical Properties of **Netivudine**

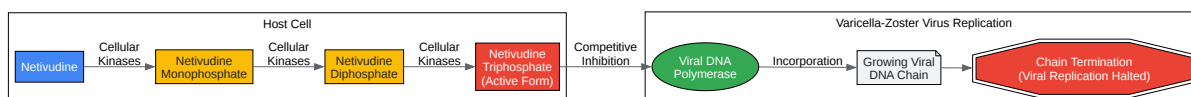
Property	Value	Source
Melting Point (°C)	Not available. For the related compound Zidovudine, the melting point ranges from 118.70 to 122.87°C.[2]	-
Boiling Point (°C)	Not available.	-
Aqueous Solubility	Not available. Generally determined experimentally via kinetic or thermodynamic methods.[3][4]	-
pKa (strongest acidic)	9.44 (Predicted)	DrugBank
pKa (strongest basic)	-3 (Predicted)	DrugBank
XLogP3	-1.2	PubChem[1]
Polar Surface Area	119 Å <sup>2</sup>	PubChem[1]
Rotatable Bond Count	3	DrugBank
Hydrogen Bond Donors	4	DrugBank
Hydrogen Bond Acceptors	6	DrugBank

## Mechanism of Action

**Netivudine** exerts its antiviral effect by inhibiting the replication of Varicella-Zoster Virus.[5] As a nucleoside analogue, its mechanism of action is dependent on intracellular phosphorylation to its active triphosphate form. This process is a common mechanism for many antiviral nucleoside analogues.[6][7]

The proposed mechanism involves a multi-step process:

- Cellular Uptake: **Netivudine** enters the host cell.
- Phosphorylation: Cellular kinases, likely including thymidine kinase, sequentially phosphorylate **Netivudine** to its monophosphate (NMP), diphosphate (NDP), and finally to the active triphosphate (NTP) form.[8][9]
- Inhibition of Viral DNA Polymerase: **Netivudine** triphosphate acts as a competitive inhibitor of the viral DNA polymerase. It mimics the natural substrate, deoxyuridine triphosphate (dUTP), and is incorporated into the growing viral DNA chain.[10]
- Chain Termination: Upon incorporation, the absence of a 3'-hydroxyl group on the arabinofuranosyl sugar moiety of **Netivudine** prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and thus halting viral replication.[9]



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Figure 1: Proposed mechanism of action for **Netivudine**.

## Metabolism and Pharmacokinetics

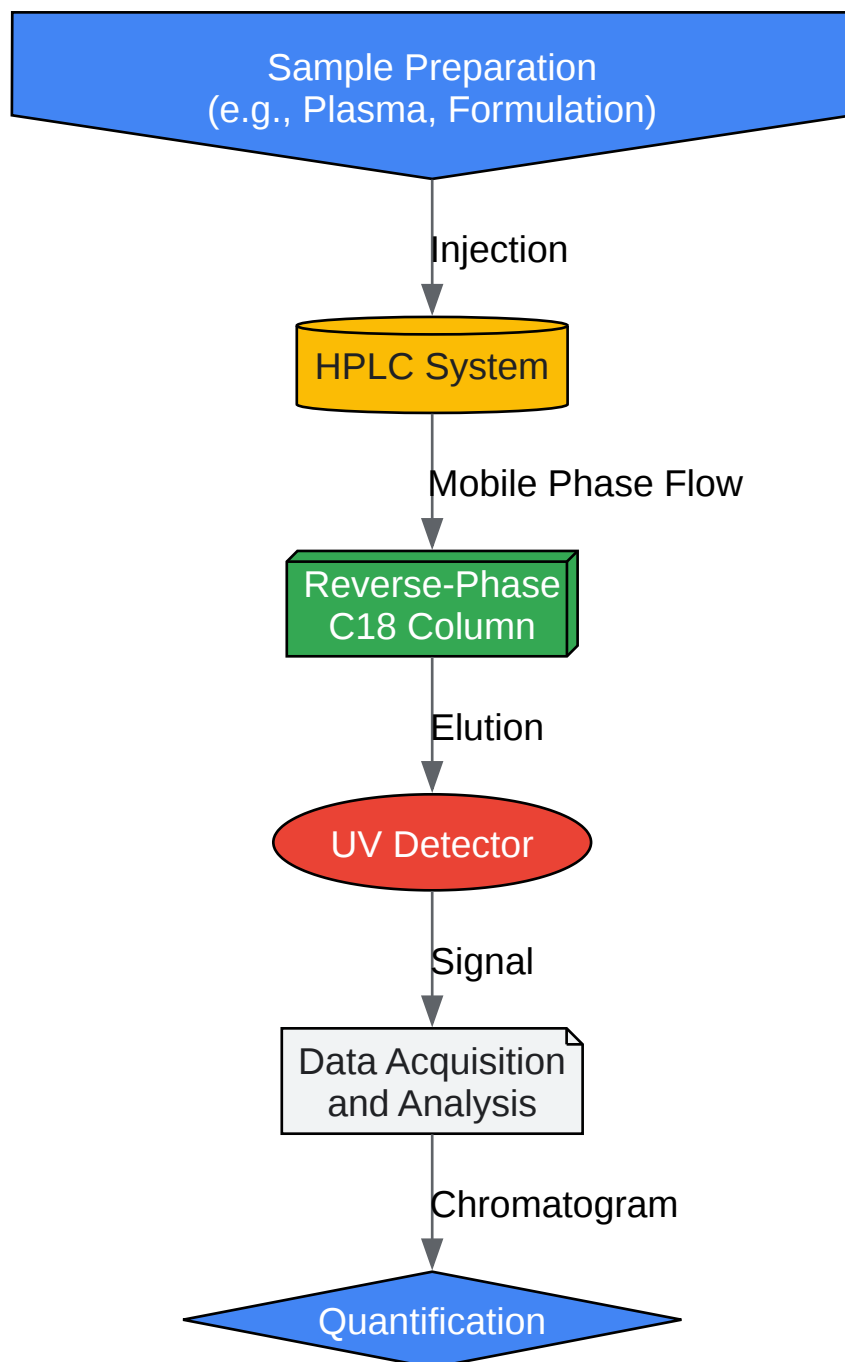
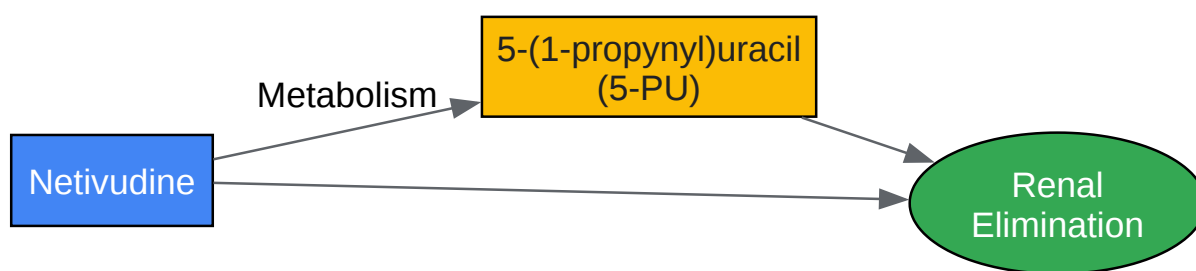
The primary metabolite of **Netivudine** is 5-(1-propynyl)uracil (5-PU). Pharmacokinetic studies have been conducted to understand the absorption, distribution, and elimination of **Netivudine** and its main metabolite.

Table 3: Pharmacokinetic Parameters of **Netivudine**

Parameter	Healthy Volunteers	Renal Impairment Patients
Elimination Half-life ( $t_{1/2}$ )	~15 hours	~60 hours
Plasma Clearance	Significantly higher	Significantly lower
Area Under the Curve (AUC)	-	3-4 times higher
Volume of Distribution (Vd)	~1.24 L/kg	Not significantly different

Data compiled from a study involving a single oral 200 mg dose.

The metabolism of **Netivudine** to 5-PU is a key step in its clearance. The significantly longer half-life and increased AUC in patients with renal impairment suggest that the kidneys play a major role in the elimination of both **Netivudine** and its metabolite.



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